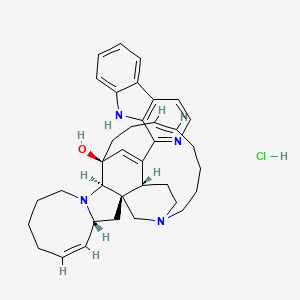

Manzamine A hydrochloride

Description

The exact mass of the compound 3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- is 584.3281898 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7-;/t26-,30-,34+,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVWQABXFSWTEF-YTGAITGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104264-80-4 | |

| Record name | 3H-2,7-[3]Octeno-1H-azocino[1′,2′:1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104264-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of Manzamine A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid, has garnered significant attention within the scientific community for its potent and diverse biological activities, including promising anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of Manzamine A, focusing on the marine sponges that are its primary producers. It presents a compilation of quantitative data on the yields of Manzamine A from various species, details comprehensive experimental protocols for its extraction and purification, and visually elucidates key signaling pathways modulated by this remarkable natural product. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Manzamine A Alkaloids

Manzamine A and its analogues are predominantly isolated from marine sponges, complex multicellular organisms that are prolific producers of bioactive secondary metabolites. While a diversity of sponge species have been identified as sources of manzamine alkaloids, a few genera stand out for their consistent and relatively high yields.

The first isolation of Manzamine A was from a marine sponge of the genus Haliclona collected off the coast of Okinawa, Japan. Since then, numerous other sponges, primarily from the Indo-Pacific region, have been identified as sources. Notably, sponges of the genus Acanthostrongylophora are considered a particularly rich and reliable source of these alkaloids. Other genera that have been reported to yield Manzamine A and related compounds include Amphimedon, Xestospongia, and Pellina.

An intriguing aspect of Manzamine A's origin is the strong evidence suggesting that the actual producer is not the sponge itself, but rather a symbiotic microorganism. Research has led to the isolation of the actinomycete Micromonospora sp. M42 from the sponge Acanthostrongylophora ingens, which was subsequently shown to produce Manzamine A in culture. This discovery opens up possibilities for sustainable production of Manzamine A through fermentation, bypassing the challenges associated with harvesting marine sponges.

Quantitative Yields of Manzamine A from Marine Sponges

The yield of Manzamine A can vary significantly depending on the sponge species, geographical location, and environmental conditions. The following table summarizes reported yields of Manzamine A and related compounds from various marine sponges, expressed as a percentage of the wet weight of the sponge.

| Sponge Species | Manzamine Alkaloid | Yield (% of wet weight) | Reference |

| Ircinia sp. | Manzamine H | 0.0007% | |

| Ircinia sp. | Manzamine J | 0.0022% | |

| Ircinia sp. | Ircinal A | 0.0057% | |

| Ircinia sp. | Ircinal B | 0.0020% | |

| Amphimedon sp. | Manzamine M | 0.0015% | |

| Amphimedon sp. | 3,4-dihydro-6-hydroxymanzamine A | 0.0015% | |

| Amphimedon sp. | 3,4-dihydromanzamine J | 0.0004% |

Experimental Protocols for Isolation and Purification

The isolation of Manzamine A from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized from methodologies reported in the scientific literature.

Extraction of Manzamine A from Acanthostrongylophora sp.

This protocol outlines a common procedure for the initial extraction of crude alkaloid mixtures from sponge biomass.

Materials:

-

Frozen or freeze-dried sponge material (Acanthostrongylophora sp.)

-

Acetone

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Separatory funnel

Procedure:

-

The sponge material is exhaustively extracted with acetone at room temperature. This process is typically repeated multiple times to ensure complete extraction of the bioactive compounds.

-

The combined acetone extracts are concentrated under reduced pressure using a rotary evaporator to yield an aqueous suspension.

-

The aqueous concentrate is then partitioned with chloroform in a separatory funnel. The organic (chloroform) layer, containing the lipophilic alkaloids including Manzamine A, is collected.

-

The chloroform extract is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a crude alkaloid extract.

Purification of Manzamine A using Chromatography

The crude extract is a complex mixture of compounds and requires further purification, typically through a series of chromatographic steps.

Materials:

-

Crude alkaloid extract

-

Silica gel for vacuum liquid chromatography (VLC) and column chromatography

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or normal-phase)

-

Solvents for chromatography (e.g., hexane, acetone, chloroform, methanol, in various ratios)

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Dragendorff's reagent for alkaloid visualization

Procedure:

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. Elution is performed with a stepwise gradient of solvents, starting from non-polar (e.g., 100% hexane) and gradually increasing in polarity (e.g., hexane-acetone mixtures, 100% acetone, chloroform-methanol mixtures).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC, with visualization of alkaloid-containing spots using Dragendorff's reagent. Fractions showing the presence of Manzamine A (based on comparison with a standard, if available) are pooled.

-

Silica Gel Column Chromatography: The pooled fractions are further purified by silica gel column chromatography, again using a gradient of solvents to achieve better separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Manzamine A is typically achieved by HPLC. Depending on the nature of the impurities, either normal-phase or reverse-phase HPLC may be employed.

-

Crystallization: The purified Manzamine A can be crystallized from a suitable solvent (e.g., methanol) to obtain a highly pure, crystalline solid. For improved aqueous solubility, it can be converted to its hydrochloride salt.

Key Signaling Pathways Modulated by Manzamine A

Manzamine A exerts its diverse biological effects by interacting with and modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Inhibition of Autophagy in Pancreatic Cancer

In pancreatic cancer cells, Manzamine A has been shown to inhibit autophagy, a cellular process that can promote tumor cell survival. It achieves this by targeting vacuolar ATPases (v-ATPases), leading to a blockade of the fusion between autophagosomes and lysosomes.

Caption: Manzamine A inhibits autophagy by targeting v-ATPase.

Induction of Cell Cycle Arrest and Apoptosis in Colorectal Cancer

Manzamine A has demonstrated anticancer activity in colorectal cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis. This is achieved through the upregulation of tumor suppressors like p53, which in turn activates p21 and p27, leading to the inhibition of cyclin-dependent kinases (CDKs).

Caption: Manzamine A induces cell cycle arrest and apoptosis.

Inhibition of GSK-3β Signaling

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including the hyperphosphorylation of tau protein in Alzheimer's disease. By inhibiting GSK-3β, Manzamine A presents a potential therapeutic avenue for neurodegenerative disorders.

Caption: Manzamine A inhibits GSK-3β, a key enzyme in tau pathology.

Conclusion

Manzamine A continues to be a focal point of natural product research due to its intricate chemical structure and significant therapeutic potential. The marine sponges, particularly of the genus Acanthostrongylophora, remain the primary natural source of this valuable compound. The likely microbial origin of Manzamine A opens exciting avenues for its sustainable production through biotechnological approaches. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and purification of Manzamine A, facilitating further research into its biological activities. Furthermore, the elucidation of its interactions with key signaling pathways, such as those involved in cancer and neurodegeneration, provides a solid foundation for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support and accelerate the ongoing efforts to unlock the full therapeutic potential of Manzamine A and its derivatives.

The Enigmatic Pathway of Manzamine A: A Technical Guide to Unraveling its Biosynthesis in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Manzamine A, a complex marine alkaloid, has captivated chemists and pharmacologists for decades due to its intricate structure and potent biological activities, including promising anti-cancer and anti-infective properties.[1][2] Despite over thirty years of research, its biosynthetic pathway remains one of the great unsolved mysteries of marine natural product chemistry. The true biological origin of Manzamine A, while found in various sponge species, is thought to be symbiotic microorganisms.[3] This technical guide provides a comprehensive overview of the current understanding of Manzamine A biosynthesis, focusing on the prevailing hypothetical pathways. It is designed to be a resource for researchers, offering a summary of the limited existing experimental data, detailed hypothetical experimental protocols to guide future research, and visualizations of the proposed biosynthetic routes and experimental workflows. The elucidation of this pathway is a critical step towards sustainable production of Manzamine A and its analogs for therapeutic development.

Introduction: The Manzamine A Puzzle

First isolated in the 1980s from a marine sponge of the genus Haliclona, Manzamine A boasts a unique and complex pentacyclic core structure fused to a β-carboline moiety.[1][4] Its significant biological activities have spurred numerous total synthesis efforts; however, these routes are often lengthy and low-yielding, making large-scale production challenging.[5][6] A sustainable and economically viable supply of Manzamine A for clinical development likely hinges on understanding and engineering its biosynthesis.

The central challenge in studying Manzamine A's biosynthesis has been the inability to definitively identify the producing organism and its associated biosynthetic gene cluster.[7] While isolated from sponges, evidence points towards production by symbiotic bacteria, with the actinomycete Micromonospora sp. M42 being the only confirmed, albeit low-yielding, producer to date.[7][8] This discovery provides a crucial foothold for future biosynthetic investigations.

This guide will delve into the prominent proposed biosynthetic pathways, the scant experimental evidence that supports them, and a detailed roadmap of experimental protocols that can be employed to finally illuminate this enigmatic pathway.

Proposed Biosynthetic Pathways

The biosynthesis of Manzamine A is still a matter of scientific postulation. Two main hypotheses have been put forward, each with its own set of proposed precursors and key chemical transformations.

The Baldwin-Whitehead Hypothesis: A Biomimetic Approach

The earliest and most cited hypothesis, proposed by Baldwin and Whitehead, suggests a biomimetic pathway involving the condensation of simple, symmetrical building blocks.[7] This elegant hypothesis is attractive in its simplicity and chemical logic.

The key steps of the Baldwin-Whitehead hypothesis are:

-

Formation of a Bis-dihydropyridine Macrocycle: Two molecules of acrolein, ammonia, and a C10 dialdehyde condense to form a symmetrical bis-dihydropyridine macrocycle.[7]

-

Intramolecular Diels-Alder Reaction: This macrocycle then undergoes an intramolecular [4+2] cycloaddition (a Diels-Alder reaction) to form the characteristic polycyclic core of the manzamine alkaloids.[7] This step is proposed to form keramaphidin B, a putative intermediate.[5]

-

Pictet-Spengler Condensation: The final β-carboline ring is proposed to be installed via a Pictet-Spengler reaction between the aldehyde intermediate (ircinal A) and tryptamine.[9]

The Revised Hypothesis: A Merger of Fatty Acid and Polyamine Metabolism

More recently, a revised hypothesis has been proposed that merges fatty acid and polyamine metabolism.[7] This proposal addresses some of the biochemical implausibilities of the Baldwin-Whitehead hypothesis, such as the use of the highly reactive and toxic acrolein as a building block.[7]

The key features of this revised pathway include:

-

Fatty Acid and Polyamine Precursors: This model posits that the backbone of Manzamine A is derived from fatty acid and polyamine precursors.

-

Alternative Cyclization Strategy: The complex ring system is assembled through a different series of cyclization reactions, avoiding the need for a Diels-Alder reaction of a bis-dihydropyridine macrocycle.

While this revised hypothesis is biochemically more plausible, it is also less defined and currently has less direct or indirect experimental support.

Current Experimental Evidence: A Sparsely Populated Landscape

Direct experimental evidence for the biosynthesis of Manzamine A is exceptionally limited. The field currently relies on a few key but preliminary findings.

Quantitative Data Summary

The available quantitative data is sparse and primarily derived from biomimetic synthesis rather than biological experiments.

| Experiment | Precursor(s) | Product | Yield (%) | System | Reference |

| Biomimetic Diels-Alder | Bis-dihydropyridinium macrocycle | Keramaphidin B | 0.3 | Chemical Synthesis (in vitro) | [7] |

| Precursor Feeding | Tryptamine and Ircinal A | Manzamine A | ~5-fold increase (qualitative) | Micromonospora sp. M42 culture | [8] |

Key Experimental Findings

-

Biomimetic Synthesis of Keramaphidin B: Baldwin and co-workers demonstrated that the proposed intramolecular Diels-Alder reaction to form the manzamine core is chemically feasible.[7] They synthesized the putative bis-dihydropyridine macrocycle precursor and showed that, in a dilute buffered solution, it could cyclize to form keramaphidin B, albeit in a very low yield of 0.3%.[7] This provides proof-of-concept for the key step in their hypothesis but does not confirm its biological relevance.

-

Production by Micromonospora sp. M42: The isolation of Manzamine A from the actinomycete Micromonospora sp. M42 is a landmark discovery, providing a culturable organism for biosynthetic studies.[8] However, the production was low (~1 mg/L) and transient, occurring only in the early growth phase.[7]

-

Precursor Feeding Experiments: Preliminary feeding experiments with Micromonospora sp. M42 showed that the addition of tryptamine and ircinal A to the culture medium led to an approximately five-fold increase in the production of Manzamine A.[8] This result supports the hypothesis that ircinal A is a late-stage precursor and that tryptamine is incorporated to form the β-carboline moiety.

A Proposed Research Workflow for Elucidating the Manzamine A Pathway

Given the nascent stage of Manzamine A biosynthesis research, a systematic and multi-pronged approach is required. The following workflow outlines a logical progression of experiments to identify the biosynthetic gene cluster and characterize the enzymatic steps.

References

- 1. researchgate.net [researchgate.net]

- 2. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the manzamine biosynthetic hypothesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]

- 9. Frontiers | The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti [frontiersin.org]

physical and chemical properties of Manzamine A hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of its hydrochloride salt, Manzamine A hydrochloride. It details experimental protocols for its isolation, purification, and characterization, as well as for key biological assays. Furthermore, this guide elucidates the signaling pathways through which Manzamine A exerts its effects, supported by visual diagrams to facilitate understanding. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a pale yellow solid.[1] Its core structure is a pentacyclic ring system fused to a β-carboline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial factor for biological testing.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Manzamine A and its hydrochloride salt.

| Property | Value | Reference |

| Chemical Name | (+)-Manzamine A hydrochloride | [1] |

| Synonyms | Keramamine A hydrochloride | [2] |

| Molecular Formula | C₃₆H₄₅ClN₄O | [2][3] |

| Molecular Weight | 585.22 g/mol | [2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | >240 °C (decomposition) | [1] |

| Optical Rotation [α]²⁸D | +58.4 (c 0.25, CHCl₃) | [1] |

| Solubility | DMSO: 5.88 mg/mL (10.05 mM) with sonication | [2][4] |

| Purity | >98% | [5] |

| CAS Number | 104264-80-4 | [2][3] |

| Source | Marine sponges of the genera Acanthostrongylophora, Haliclona, Xestospongia, and Pellina. | [6][7][8] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

-

¹H and ¹³C NMR: The NMR spectra of this compound are complex due to its intricate polycyclic structure. The spectral data are in agreement with published literature values.[1] The ¹H-NMR spectrum shows characteristic signals for the aromatic protons of the β-carboline ring system.[8] 2D NMR techniques such as COSY, HMQC, and HMBC are essential for complete signal assignment.[8]

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) typically shows a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 549.3588 (calculated for C₃₆H₄₅N₄O).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for OH and NH functionalities.[8]

-

Ultraviolet (UV) Spectroscopy: this compound displays strong UV absorption due to the presence of the β-carboline moiety.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and key biological assays involving this compound.

Isolation and Purification of Manzamine A and Conversion to Hydrochloride Salt

Manzamine A is naturally occurring in several species of marine sponges.[6][7][8]

Protocol:

-

Extraction: The sponge material is exhaustively extracted with an organic solvent such as acetone.[9] The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The aqueous acetone concentrate is partitioned with chloroform to separate compounds based on their polarity.[9]

-

Chromatographic Purification: The chloroform-soluble fraction is subjected to a series of chromatographic steps for purification. This typically involves:

-

Silica Gel Chromatography: The extract is first passed through a silica gel column, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.[6]

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol (1:1).[6]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Manzamine A is often performed using HPLC.

-

-

Conversion to Hydrochloride Salt: To prepare the hydrochloride salt, the purified Manzamine A (the free base) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂).[7] A solution of hydrochloric acid in diethyl ether (HCl/Et₂O) is then added dropwise while stirring.[7] The reaction mixture is then dried to yield this compound.[7]

-

Recrystallization: The hydrochloride salt can be further purified by recrystallization from a solvent such as methanol to obtain colorless crystals.[6]

.

In Vitro Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for different time points (e.g., 24, 48, and 72 hours).[2]

-

MTS Reagent Addition: Add a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C in a humidified, 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

In Vivo Antimalarial Activity Assay

This assay evaluates the efficacy of this compound in a mouse model of malaria.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., Swiss Webster) infected with the rodent malaria parasite Plasmodium berghei.[10]

-

Infection: Inoculate the mice with P. berghei-infected erythrocytes.[10]

-

Treatment: On day 2 post-infection, administer this compound to the mice via intraperitoneal injection or oral gavage at different doses (e.g., 50 or 100 µmol/kg).[10] A control group should receive the vehicle only.

-

Monitoring Parasitemia: Monitor the percentage of parasitized red blood cells in the mice by examining Giemsa-stained thin blood smears under a microscope at regular intervals.

-

Survival Analysis: Record the survival of the mice in each treatment group over a period of time (e.g., 60 days).[10]

-

Data Analysis: Compare the parasitemia levels and survival rates between the this compound-treated groups and the control group to determine the in vivo antimalarial activity.

Signaling Pathways

This compound exerts its diverse biological effects by modulating several key signaling pathways.

Inhibition of GSK-3β and CDK-5

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase-5 (CDK-5), two kinases implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[11][12]

.

Inhibition of Autophagy in Pancreatic Cancer

In pancreatic cancer cells, Manzamine A targets vacuolar ATPases (V-ATPases), leading to the inhibition of autophagy, a cellular process that can promote cancer cell survival.[8][13]

.

Downregulation of Androgen Receptor Signaling in Prostate Cancer

Manzamine A has been shown to inhibit the growth of prostate cancer cells by targeting the transcription factor E2F8, which in turn prevents the synthesis of the androgen receptor (AR).

.

Targeting the SIX1/CK2α Pathway in Cervical Cancer

In cervical cancer, Manzamine A has been found to inhibit cell growth by targeting the SIX1 protein and casein kinase IIα (CK2α), leading to cell cycle arrest and apoptosis.[7]

.

References

- 1. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Manzamine Alkaloids with Activity against Infectious and Tropical Parasitic Diseases from an Indonesian Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo antimalarial activity of the beta-carboline alkaloid manzamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manzamine A - LKT Labs [lktlabs.com]

- 13. abmole.com [abmole.com]

Manzamine A Derivatives: A Technical Guide to Their Natural Occurrence, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manzamine alkaloids are a class of structurally complex and biologically active β-carboline-containing natural products. First isolated in 1986 from a marine sponge, this family has since expanded to include over 100 derivatives, many of which exhibit potent activities against a range of diseases, including malaria, tuberculosis, HIV, and cancer.[1][2][3] Their unique and intricate polycyclic ring systems have made them attractive targets for total synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the natural occurrence of Manzamine A and its derivatives, their significant biological activities with supporting quantitative data, and detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.

Natural Occurrence of Manzamine A and Its Derivatives

Manzamine A and its analogues are primarily isolated from marine sponges of the genus Acanthostrongylophora.[4][5][6] These sponges are found in various marine environments, including the Indo-Pacific region. The co-occurrence of a wide array of manzamine derivatives within a single sponge species suggests a dynamic biosynthetic pathway, possibly involving symbiotic microorganisms.

Table 1: Selected Manzamine A Derivatives and their Natural Sources

| Derivative Name | Source Organism | Location of Collection | Reference |

| Manzamine A | Haliclona sp. | Okinawa, Japan | [3] |

| Manzamine A | Acanthostrongylophora ingens | Indo-Pacific | [4][6] |

| (+)-8-Hydroxymanzamine A | Acanthostrongylophora ingens | Indo-Pacific | [4] |

| Kepulauamine A | Acanthostrongylophora sp. | Indonesia | [5] |

| (+)-12,28-Oxamanzamine A | Indo-Pacific Sponge | Indo-Pacific | [2] |

| (+)-12,28-Oxa-8-hydroxymanzamine A | Indo-Pacific Sponge | Indo-Pacific | [2] |

| Acanthomanzamine A-E | Acanthostrongylophora ingens | Not Specified | [6] |

Biological Activities and Mechanisms of Action

Manzamine A and its derivatives have demonstrated a broad spectrum of biological activities. Their mechanisms of action are multifaceted, with key targets identified as vacuolar-type H+-ATPase (V-ATPase) and glycogen synthase kinase-3β (GSK-3β).

V-ATPase Inhibition and Anti-cancer Activity

Manzamine A is a potent inhibitor of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments like lysosomes.[7][8] Inhibition of V-ATPase disrupts cellular pH homeostasis and impairs autophagy, a critical process for cancer cell survival and proliferation. This mechanism underlies the anti-cancer properties of Manzamine A.

Table 2: In Vitro Cytotoxicity of Manzamine A against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Not Specified | [1] |

| Osteoblasts | Bone | 10-20 | [3] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

GSK-3β Inhibition and Neuroprotective Potential

Manzamine A has been identified as an inhibitor of GSK-3β, a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease.[1] By inhibiting GSK-3β, Manzamine A can potentially modulate downstream signaling pathways involved in neuroinflammation and tau phosphorylation, suggesting its therapeutic potential for neurodegenerative disorders.

Table 3: Other Notable Biological Activities of Manzamine Derivatives

| Activity | Target/Organism | Derivative(s) | MIC/IC50 | Reference |

| Antimalarial | Plasmodium falciparum | Manzamine A | More potent than artemisinin in vitro | [1] |

| Antitubercular | Mycobacterium tuberculosis | Manzamine A | Not Specified | [1] |

| Anti-HIV | HIV-1 | Manzamine A, 8-hydroxymanzamine A | EC50: 4.2 µM, 0.59 µM | [2] |

| Antibacterial | Staphylococcus aureus, Cryptococcus neoformans, Mycobacterium intracellulare | Manzamine A | MIC: 0.5-6.25 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and bioactivity assessment of Manzamine A derivatives. These protocols are based on established methods in natural product chemistry and pharmacology and may require optimization for specific derivatives and experimental conditions.

Isolation and Purification of Manzamine A from Acanthostrongylophora sp.

Objective: To isolate and purify Manzamine A from the marine sponge Acanthostrongylophora sp.

Materials:

-

Freeze-dried sponge material

-

Acetone

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Ammonia solution (NH3·H2O)

-

Silica gel 60

-

Alumina (neutral)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Grind the freeze-dried sponge material into a fine powder.

-

Exhaustively extract the powder with acetone at room temperature.

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with chloroform.

-

Separate the chloroform layer, which contains the lipophilic manzamine alkaloids.

-

-

Column Chromatography (Silica Gel):

-

Apply the chloroform extract to a silica gel column.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Manzamine A.

-

-

Column Chromatography (Alumina):

-

Pool the Manzamine A-containing fractions and apply to a neutral alumina column.

-

Elute with a solvent system such as CHCl3-MeOH-NH3·H2O (e.g., 9:1:0.5 v/v/v).[4]

-

This step is crucial for separating the free base form of manzamine alkaloids.

-

-

HPLC Purification:

-

Further purify the Manzamine A-rich fraction by reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Manzamine A.

-

-

Final Product:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain pure Manzamine A as a solid.

-

Structure Elucidation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the isolated Manzamine A.

Materials:

-

Purified Manzamine A

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Mass spectrometer (e.g., ESI-TOF)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in the chosen deuterated solvent.

-

1D NMR Spectroscopy:

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within molecular fragments.[10][11][12]

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond correlations between protons and their directly attached carbons.[10][11][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments and determining the overall carbon skeleton.[10][11][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.[4]

-

-

Mass Spectrometry:

-

Acquire a high-resolution mass spectrum (e.g., HR-ESI-MS) to determine the accurate mass and elemental composition of the molecule.[4]

-

V-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of Manzamine A derivatives on V-ATPase.

This protocol is a generalized procedure and should be optimized based on the specific experimental setup.

Materials:

-

Purified V-ATPase enzyme or membrane vesicles rich in V-ATPase

-

Manzamine A derivative (test compound)

-

ATP

-

Assay buffer (e.g., containing HEPES, KCl, MgCl2)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the V-ATPase enzyme/vesicles in a 96-well plate.

-

Add serial dilutions of the Manzamine A derivative to the wells. Include wells with Bafilomycin A1 as a positive control and a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate for a defined period to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of V-ATPase inhibition for each concentration of the test compound and determine the IC50 value.

GSK-3β Kinase Assay

Objective: To evaluate the inhibitory effect of Manzamine A derivatives on GSK-3β activity.

This protocol is a generalized procedure and should be optimized based on the specific experimental setup.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a synthetic peptide)

-

Manzamine A derivative (test compound)

-

Known GSK-3β inhibitor (positive control)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, or a luminescence-based kit like ADP-Glo™)[16][17][18]

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, GSK-3β enzyme, and the substrate in a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate).

-

Add serial dilutions of the Manzamine A derivative. Include positive and negative controls.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of GSK-3β inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by Manzamine A.

Experimental Workflow

References

- 1. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]

- 2. New Manzamine Alkaloids from an Indo-Pacific Sponge. Pharmacokinetics, Oral Availability, and the Significant Activity of Several Manzamines against HIV-I, AIDS Opportunistic Infections, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp [frontiersin.org]

- 4. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manzamine Alkaloids from an Acanthostrongylophora sp. Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acanthomanzamines A-E with new manzamine frameworks from the marine sponge Acanthostrongylophora ingens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Manzamine Alkaloids with Activity against Infectious and Tropical Parasitic Diseases from an Indonesian Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. bca-protein.com [bca-protein.com]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. biorxiv.org [biorxiv.org]

A Historical Perspective of Manzamine Alkaloid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manzamine alkaloids represent a fascinating and structurally complex class of marine natural products that have captivated chemists and pharmacologists for decades. First discovered in the mid-1980s, these unique β-carboline-containing compounds, isolated primarily from marine sponges, exhibit a remarkable range of biological activities. Their intricate molecular architecture, featuring a fused and bridged polycyclic system, has presented a formidable challenge to synthetic chemists, while their potent bioactivities have made them promising candidates for drug development. This in-depth technical guide provides a historical perspective on manzamine alkaloid research, detailing the key discoveries, experimental methodologies, and the evolution of our understanding of these remarkable molecules.

The Dawn of Discovery: Isolation and Structural Elucidation

The story of the manzamine alkaloids begins in 1986, when a team of researchers led by Higa and coworkers isolated the first members of this class, manzamines A, B, and C, from a marine sponge of the genus Haliclona collected off the coast of Cape Manzamo in Okinawa, Japan.[1][2][3][4][5] The unprecedented and complex structure of manzamine A was determined through meticulous spectroscopic analysis and ultimately confirmed by X-ray diffraction of its hydrochloride salt.[3] This seminal discovery unveiled a novel molecular architecture characterized by a complex array of 5-, 6-, 8-, and 13-membered rings fused to a β-carboline moiety.[3][6]

Over the past three and a half decades, the family of manzamine alkaloids has expanded significantly, with over 200 members now identified.[7] These compounds have been isolated from more than 16 species of marine sponges belonging to at least five different families, collected from various marine environments, including the Indo-Pacific region, the Red Sea, and the waters off the coasts of Indonesia and Papua New Guinea.[3][4] The widespread occurrence of these structurally related alkaloids in taxonomically diverse sponges has led to the speculation that they may be produced by associated microorganisms, a hypothesis that continues to be an active area of research.[1][2] In 2014, a significant breakthrough appeared to be made when Hill and coworkers reported the isolation of a sponge-associated actinomycete, Micromonospora sp. M42, capable of producing manzamine A, albeit in small quantities.[7]

Key Milestones in Discovery and Isolation

| Year | Milestone | Key Researchers/Institution | Source Organism | Reference |

| 1986 | Isolation and structure elucidation of manzamine A, B, and C | Higa et al. | Haliclona sp. (Okinawa, Japan) | [1][2][3][4][5] |

| 1992 | Proposal of a plausible biogenetic pathway for manzamines A and B | Baldwin et al. | - | [3] |

| 2000 | Report on the in vivo antimalarial activity of manzamine A | - | - | [8] |

| 2014 | Isolation of a manzamine A-producing bacterium, Micromonospora sp. M42 | Hill et al. | Sponge-associated actinomycete | [7] |

| 2020 | Manzamine A identified as an inhibitor of cervical cancer cell growth | Hamann et al. (Medical University of South Carolina) | Indonesian sponge | [9] |

The Synthetic Challenge: A Playground for Chemical Innovation

The complex, polycyclic structure of the manzamine alkaloids has made them highly attractive and challenging targets for total synthesis. The quest to synthesize these molecules has spurred the development of novel synthetic strategies and methodologies. The first total syntheses of manzamine A were reported by the groups of Winkler, Martin, Fukuyama, and Dixon.[7] These early synthetic efforts, while heroic, highlighted the immense difficulty in producing significant quantities of these compounds, with the four groups collectively producing only 11.9 mg of manzamine A.[7][10]

Subsequent synthetic endeavors have focused on improving efficiency and scalability. A notable advancement was reported in 2012 by Dixon and coworkers, who developed a shorter synthetic route to manzamine A, accessing it in a 20-step linear sequence from commercially available starting materials.[11] A key feature of their strategy was the innovative use of nitro-Mannich reactions to construct two of the core rings.[11]

Representative Total Synthesis Approaches

| Research Group | Year | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield |

| Winkler et al. | - | Intramolecular Diels-Alder reaction | - | - |

| Martin et al. | - | - | - | - |

| Fukuyama et al. | - | - | - | - |

| Dixon et al. | 2012 | Nitro-Mannich cascade, ring-closing metathesis | 18 | - |

A Plethora of Bioactivities: Therapeutic Potential of Manzamines

From their initial discovery, manzamine alkaloids have demonstrated a wide spectrum of potent biological activities, making them a focal point of drug discovery research.

Anticancer Activity

Manzamine A was first reported to exhibit potent cytotoxicity against P388 leukemia cells.[7] Subsequent studies have revealed its efficacy against a range of cancer cell lines, including cervical cancer, melanoma, and prostate and pancreatic cancers.[9][12] Research has shown that manzamine A can inhibit the growth of cervical cancer cells and induce apoptosis without affecting normal, non-cancerous cells.[9] The proposed mechanism for its anticancer activity involves the inhibition of specific proteins that are highly expressed in various cancers.[9]

Antimalarial Activity

One of the most promising therapeutic applications of manzamine alkaloids is in the treatment of malaria. Manzamine A has shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13] In vivo studies in rodent models demonstrated that a single intraperitoneal injection of manzamine A could inhibit over 90% of the asexual erythrocytic stages of Plasmodium berghei and significantly prolong the survival of infected mice.[8] The antimalarial potency of some manzamines has been shown to be greater than that of currently used drugs like artemisinin and chloroquine.[1]

Antimicrobial and Other Activities

The manzamine alkaloids also exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[7] Manzamine A has demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Furthermore, various manzamine alkaloids have been reported to possess anti-inflammatory, antiviral (including against HIV), and insecticidal properties.[2][4][5]

Summary of Biological Activities and Potency

| Compound | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |

| Manzamine A | Cytotoxicity | P388 leukemia cells | 0.07 µg/mL | [3] |

| Manzamine A | Antimalarial | Plasmodium berghei (in vivo) | >90% inhibition at a single i.p. dose | [8] |

| Manzamine A | Antituberculosis | Mycobacterium tuberculosis (H37Rv) | MIC: 1.56 µg/mL | [1] |

| Manzamine E | Antituberculosis | Mycobacterium tuberculosis (H37Rv) | MIC: 3.13 µg/mL | [1] |

| 8-hydroxymanzamine A | Antituberculosis | Mycobacterium tuberculosis (H37Rv) | MIC: 3.13 µg/mL | [1] |

| Manzamine A | Cervical Cancer | Four different cervical cancer cell lines | 70% inhibition at 0.1 µM | [1][9] |

| Neo-kauluamine | Cytotoxicity | Human lung and colon carcinoma cells | IC50: 1.0 µg/mL | [1] |

Experimental Protocols: A Glimpse into the Research

Isolation and Purification of Manzamine Alkaloids

A general procedure for the isolation of manzamine alkaloids from marine sponges involves the following steps:

-

Collection and Extraction: The sponge material is collected and immediately frozen or preserved in a solvent like methanol or ethanol. The preserved sponge is then homogenized and extracted exhaustively with an organic solvent (e.g., methanol/dichloromethane).

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between ethyl acetate and water.

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques for further purification. These techniques include:

-

Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of the extract.

-

Silica Gel Column Chromatography: A standard method for separating compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual alkaloids. Both normal-phase and reverse-phase HPLC are employed.

-

Structure Elucidation

The complex structures of manzamine alkaloids are determined using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biosynthesis and Signaling Pathways

The biosynthetic origin of the manzamine alkaloids has been a long-standing puzzle. The initial hypothesis, proposed by Baldwin and Whitehead, suggested a pathway involving the condensation of two equivalents of acrolein, ammonia, and a 10-carbon dialdehyde.[7] More recent research has led to a revised biosynthetic postulate that merges fatty acid synthesis with polyamine metabolism.[7]

While the precise enzymatic machinery remains to be fully elucidated, the proposed pathways provide a logical framework for understanding the formation of the complex manzamine core.

Caption: Proposed biosynthetic pathway of Manzamine A.

The anticancer activity of manzamine A has been linked to its interaction with specific cellular signaling pathways. For instance, in cervical cancer cells, manzamine A has been shown to target the SIX1 protein, an oncoprotein associated with oncogenesis.[14]

Caption: Simplified signaling pathway of Manzamine A in cancer cells.

Future Directions and Conclusion

The historical journey of manzamine alkaloid research is a testament to the power of natural product discovery. From their initial isolation to the ongoing exploration of their therapeutic potential, these complex molecules have continuously pushed the boundaries of chemical synthesis and pharmacology. Future research will likely focus on several key areas:

-

Elucidation of the Complete Biosynthetic Pathway: Identifying the specific genes and enzymes responsible for manzamine production will be crucial for biotechnological applications and sustainable production.

-

Medicinal Chemistry and Drug Development: The potent and diverse bioactivities of manzamines make them excellent scaffolds for the development of new drugs. Structure-activity relationship (SAR) studies will be vital for optimizing their efficacy and reducing potential toxicity.

-

Clinical Trials: Advancing the most promising manzamine analogues into clinical trials will be the ultimate goal to translate their therapeutic potential into tangible benefits for patients.

References

- 1. The Manzamines as an Example of the Unique Structural Classes Available for the Discovery and Optimization of Infectious Disease Controls Based on Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Revisiting the manzamine biosynthetic hypothesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Frontiers | Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp [frontiersin.org]

- 13. Manzamine alkaloids: isolation, cytotoxicity, antimalarial activity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Manzamine A Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Manzamine A hydrochloride, a marine-derived β-carboline alkaloid with significant therapeutic potential. This document covers its chemical properties, key biological activities, detailed experimental methodologies, and the signaling pathways through which it exerts its effects.

Core Data Presentation

Manzamine A and its hydrochloride salt have been the subject of numerous studies, revealing a range of biological activities. The following table summarizes the fundamental chemical properties and key quantitative data related to its bioactivity.

| Property | Value | Citation(s) |

| Compound Name | This compound | [1][2] |

| CAS Number | 104264-80-4 | [1][2][3] |

| Molecular Formula | C36H45ClN4O | [2][4] |

| Molecular Weight | 585.22 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Solubility | DMSO (5 mg/mL with ultrasonication) | [3] |

| GSK-3β Inhibition (IC50) | 10.2 µM | [1][5] |

| CDK-5 Inhibition (IC50) | 1.5 µM | [5] |

| Anti-HSV-1 Activity | Effective at 1.0 µM in SIRC cells | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the experimental protocols used to elucidate the mechanisms of action of this compound.

Anti-Herpes Simplex Virus-1 (HSV-1) Activity Assays

These protocols are designed to assess the efficacy of Manzamine A in inhibiting HSV-1 replication.

-

Cell Lines and Virus:

-

Plaque Assay:

-

SIRC cells are cultured to confluence in multi-well plates.

-

The cells are infected with a known titer of HSV-1 in the presence of varying concentrations of this compound or a vehicle control.

-

After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions or "plaques."

-

The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The reduction in plaque number in treated wells compared to control wells indicates antiviral activity.[1][6]

-

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

-

SIRC cells are infected with HSV-1 with and without Manzamine A treatment.

-

At specific time points post-infection, total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR with primers specific for viral genes, such as ICP0 (a key immediate-early gene) and vhs (virion host shutoff), to quantify their expression levels. A reduction in the expression of these genes indicates inhibition of viral replication.[1][7]

-

Autophagy Inhibition in Pancreatic Cancer Cells

These methods are employed to investigate the role of Manzamine A as an autophagy inhibitor, a key mechanism in its anti-cancer activity.

-

Cell Lines:

-

Human pancreatic adenocarcinoma cell lines (e.g., AsPC-1) are used.[2]

-

-

Western Blot Analysis for Autophagy Markers:

-

Pancreatic cancer cells are treated with Manzamine A (e.g., 10 µM for 24 hours), the established autophagy inhibitor bafilomycin A1 (as a positive control), or a vehicle control.[2][4]

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key autophagy markers, such as LC3-II (a marker for autophagosome formation) and p62/SQSTM1 (a protein that is degraded during autophagy).

-

An increase in the levels of LC3-II and p62 indicates a blockage in the autophagic flux.[2][4]

-

-

Vacuolar ATPase (v-ATPase) Activity Assay:

-

Pancreatic cancer cells are treated with Manzamine A.

-

The cells are then stained with a pH-sensitive fluorescent dye, such as LysoSensor Green, which accumulates in acidic organelles like lysosomes.[2]

-

A decrease in fluorescence intensity in treated cells compared to controls, as measured by fluorescence microscopy or a plate reader, suggests an inhibition of the v-ATPase proton pump and a subsequent increase in lysosomal pH.[2][8]

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol determines the direct inhibitory effect of Manzamine A on GSK-3β, a kinase implicated in various diseases, including Alzheimer's disease.

-

Kinase Assay:

-

A purified recombinant GSK-3β enzyme is used.

-

The kinase reaction is performed in a buffer containing the enzyme, a specific substrate for GSK-3β, ATP, and varying concentrations of Manzamine A.[9][10]

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of phosphorylated substrate or the amount of ADP produced is quantified, often using a luminescence-based assay (e.g., ADP-Glo).[9][10]

-

The concentration of Manzamine A that inhibits 50% of the enzyme's activity (IC50) is calculated.[11]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular and viral pathways.

Inhibition of Vacuolar ATPase and Autophagy

A primary mechanism of action for Manzamine A in cancer cells is the inhibition of vacuolar ATPases (v-ATPases). These proton pumps are essential for maintaining the acidic environment of lysosomes. By disrupting v-ATPase function, Manzamine A prevents the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy. This leads to an accumulation of autophagosomes and cellular waste, ultimately contributing to cancer cell death.[2][4] This mechanism is particularly relevant in pancreatic cancer, where autophagy is a critical survival pathway.[4][12]

Inhibition of GSK-3β Signaling

Manzamine A is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[11][13] GSK-3β is a serine/threonine kinase that plays a role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of neurodegenerative diseases like Alzheimer's, hyperactive GSK-3β is responsible for the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. By inhibiting GSK-3β, Manzamine A has the potential to reduce tau pathology.[13]

Mechanism of Anti-HSV-1 Activity

Manzamine A effectively inhibits the replication of Herpes Simplex Virus-1 (HSV-1).[1] Its antiviral mechanism does not appear to be through the inhibition of GSK-3β signaling.[1] Instead, studies have shown that Manzamine A treatment leads to a decrease in the transcription of the viral immediate-early gene ICP0.[1][7] ICP0 is a crucial protein that promotes viral transcription and counteracts the host's intrinsic antiviral defenses. By targeting ICP0, Manzamine A effectively halts the viral replication cycle at a very early stage.[1]

References

- 1. Manzamine A as a Novel Inhibitor of Herpes Simplex Virus Type-1 Replication in Cultured Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Marine Natural Product Manzamine A Targets Vacuolar ATPases and Inhibits Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Marine Natural Product Manzamine A targets Vacuolar ATPases and Autophagy in Pancreatic Cancer Cells - OAK Open Access Archive [oak.novartis.com]

- 4. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Manzamine A as a novel inhibitor of herpes simplex virus type-1 replication in cultured corneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound|CAS 104264-80-4|DC Chemicals [dcchemicals.com]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Glycogen synthase kinase-3 (GSK-3) inhibitory activity and structure-activity relationship (SAR) studies of the manzamine alkaloids. Potential for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Evaluation of Manzamine A Hydrochloride

Introduction Manzamine A, a complex β-carboline alkaloid derived from marine sponges, has demonstrated a wide spectrum of potent biological activities.[1][2][3] Its hydrochloride salt is often used to improve aqueous solubility for experimental purposes.[4][5] In vitro studies have established its potential as an anticancer, anti-inflammatory, antimicrobial, and antimalarial agent.[6][7][8] Mechanistically, Manzamine A has been shown to target several key cellular pathways. It can induce cell cycle arrest, trigger apoptosis, and inhibit critical proteins involved in cell proliferation and survival, such as the homeobox transcription factor SIX1 and various protein kinases.[1][4][8][9][10] These application notes provide detailed protocols for investigating the in vitro effects of Manzamine A hydrochloride.

Anticancer Activity

Manzamine A exhibits significant antiproliferative effects against various cancer cell lines, including cervical, colorectal, pancreatic, and prostate cancers.[7][9][11] Its mechanism involves inducing cell cycle arrest, promoting apoptosis, and inhibiting key oncogenic proteins like SIX1 and CK2α.[1][9][10]

Effects on Bone Cells

Studies on osteoblast lineage cells show that Manzamine A can decrease cell viability, increase apoptosis, and reduce alkaline phosphatase activity, suggesting it may impact bone development and homeostasis.[4][8] It has also been shown to affect osteoclasts, the cells responsible for bone resorption.[5][12]

Antimicrobial and Antimalarial Activity

Manzamine A and its analogues have shown potent activity against various pathogens. This includes activity against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and the malaria parasite Plasmodium falciparum, where it has shown greater potency than conventional drugs like chloroquine in some studies.[6][10][13]

Quantitative Data Summary

The inhibitory concentrations of Manzamine A vary depending on the cell line and exposure time.

Table 1: IC50 Values of Manzamine A in Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| HCT116 | Colorectal | 24 h | 4.5 ± 1.7 | [11] |

| DLD-1 | Colorectal | 24 h | > 10 | [11] |

| HT-29 | Colorectal | 24 h | > 10 | [11] |

| Pre-osteoblasts | N/A | 24 h | 3.64 | [4] |

| Pre-osteoblasts | N/A | 48 h | 2.04 | [4] |

| Pre-osteoblasts | N/A | 72 h | 5.47 | [4] |

| Mature Osteoblasts | N/A | 24 h | 4.37 | [4] |

| Mature Osteoblasts | N/A | 48 h | 4.16 | [4] |

| Mature Osteoblasts | N/A | 72 h | 3.66 | [4] |

Table 2: Antimicrobial and Antimalarial Activity of Manzamine A and its Salt

| Organism | Strain/Condition | Compound | Activity | Value (ng/mL) | Reference |

| P. falciparum | D6 (Chloroquine-sensitive) | Manzamine A HCl | IC50 | 6.1 | [13] |

| P. falciparum | W2 (Chloroquine-resistant) | Manzamine A HCl | IC50 | 7.3 | [13] |

| M. tuberculosis | H37Rv | 8-hydroxymanzamine A | MIC | 900 | [6] |

| M. tuberculosis | H37Rv | Manzamine A | MIC | 1560 | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity (MTS Assay)

This protocol is used to determine the effect of Manzamine A on cell proliferation and to calculate the IC50 value.

Materials:

-

Target cell lines (e.g., HCT116, HeLa, pre-osteoblasts)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO or water)

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-7,000 cells/well in 100 µL of complete medium.[2][4] Allow cells to attach by incubating for 24 hours at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range from 0.5 to 40 µM.[4][10] Remove the old medium from the wells and add 100 µL of the Manzamine A-containing medium or control medium (with vehicle, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[4][10]

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 90 minutes to 2 hours at 37°C in the dark.[2]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]

Apoptosis Detection (Caspase 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound

-

96-well white-walled plates

-

Apo-ONE® Homogeneous Caspase-3/7 Assay kit (Promega) or similar

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1,000-4,000 cells/well.[4][5] Incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with desired concentrations of Manzamine A (e.g., 2.5 µM and 5 µM) and a vehicle control.[4]

-

Incubation: Incubate for specified time points (e.g., 24, 48, 72 hours).[4][5]

-

Assay: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the amount of caspase 3/7 activity.[4]

Long-Term Cell Proliferation (Colony Formation Assay)

This assay assesses the long-term ability of a compound to inhibit cell growth and colony formation.

Materials:

-

Target cancer cell lines (e.g., HCT116, C33A)

-

6-well tissue culture plates

-

This compound

-

Crystal Violet stain (0.5%)

-

Paraformaldehyde (4%)

Procedure:

-

Initial Treatment (Optional): Treat cells in a larger flask or plate with Manzamine A (e.g., 5 µM) for 24 hours.[2]

-

Seeding: Detach the pre-treated cells (or seed untreated cells directly) and reseed them at a very low density (e.g., 1,000 cells/well) into 6-well plates with fresh, drug-free medium.[2][9] If not pre-treating, add Manzamine A (e.g., 2 and 4 µM) after overnight incubation.[9]

-

Incubation: Incubate the plates for 7-10 days at 37°C with 5% CO2, allowing colonies to form. Do not disturb the plates during this time.

-

Fixing and Staining: After colonies are visible, gently wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet for 20-30 minutes.[9]

-

Washing and Imaging: Gently wash the wells with water to remove excess stain and allow them to air dry. Photograph the plates and count the colonies.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of Manzamine A on cell cycle progression.

Materials:

-

Target cell lines (e.g., HCT116, SiHa)

-

6-well tissue culture plates

-

This compound

-

PBS, Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 2.5 x 10^5 cells per well in 6-well plates.[2] After 24 hours, treat with Manzamine A (e.g., 5 µM) for 24-72 hours.[2][9]

-

Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[2]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).[2] Manzamine A has been shown to cause G0/G1 or G1/S phase arrest in different cell lines.[1][9]

Visualizations

Caption: General workflow for in vitro evaluation of Manzamine A.

Caption: Simplified signaling pathway of Manzamine A's action.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. mdpi.com [mdpi.com]

- 3. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells [agris.fao.org]

- 4. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

Manzamine A Hydrochloride: Application Notes and Protocols for Cell Viability Assays (MTS & MTT)